Increased Lipophilicity (LogP) Relative to Non-Chlorinated 1-Methylindole-3-carbonitrile
2-Chloro-1-methyl-1H-indole-3-carbonitrile exhibits a LogP of 2.47, which is approximately 0.3–0.4 log units higher than the non-chlorinated analog 1-methyl-1H-indole-3-carbonitrile (CAS 24662-37-1) which has a reported LogP of 2.05–2.16 . This increase in lipophilicity is directly attributable to the chloro substituent at the 2-position .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.47 (experimental) |
| Comparator Or Baseline | 1-methyl-1H-indole-3-carbonitrile (CAS 24662-37-1): 2.05–2.16 (experimental/calculated) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.4 |
| Conditions | LogP data from vendor technical datasheets (Fluorochem, MolCore, ChemSrc) |
Why This Matters
For medicinal chemists optimizing lead compounds, a precise ΔLogP of +0.3–0.4 enables more accurate predictions of membrane permeability and ADME properties when incorporating this building block into a molecular scaffold.
